Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol

CNS drug discovery BBB permeability building block selection

Researchers optimizing CNS lead series face a bottleneck: scaffolds exceeding ideal molecular weight before key pharmacophores are installed, limiting BBB permeability. Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol (MW 156.23) directly solves this. Unlike pre-substituted analogs, this 98% pure intermediate provides two independent diversification points (N2 amine, C7 hydroxyl) for parallel SAR without exceeding the 500 Da CNS limit. - Enables orthogonal protection: Boc/esterification strategies streamline library synthesis. - Validated in subnanomolar mu-opioid antagonists and nanomolar MAGL inhibitors (IC50 3.1 nM chemotype). - Saves pre-reaction purification steps, accelerating high-throughput screening workflows.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B13676634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-1H-pyrido[1,2-a]pyrazin-7-ol
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESC1CC(CN2C1CNCC2)O
InChIInChI=1S/C8H16N2O/c11-8-2-1-7-5-9-3-4-10(7)6-8/h7-9,11H,1-6H2
InChIKeyOJOLQIVYRIXWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scaffold Identity and Procurement Baseline


Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol (CAS 1515564-95-0) is a saturated bicyclic heterocycle belonging to the octahydro-pyrido[1,2-a]pyrazine class, bearing a secondary alcohol at the 7-position . It possesses the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . The compound is commercially available as a research chemical with a typical purity of 98% . Its fused piperidine–piperazine ring system, combined with the conformationally constrained 7-hydroxyl substituent, renders it a versatile building block for medicinal chemistry derivatization . Unlike its fully substituted pharmacologically active descendants, the parent 7-ol scaffold retains maximal synthetic freedom for late-stage functionalization at N2 and C7, making it a strategic intermediate rather than a terminal bioactive molecule .

Dual free functional handles at N2 and C7 for independent diversification
Low-MW core preserves CNS lead optimization derivatization window
Reported high purity suitable for sensitive assay preparation workflows

Why Generic Substitution Fails


Although the octahydro-pyrido[1,2-a]pyrazine scaffold is shared across multiple commercially available building blocks, the specific placement and oxidation state of the C7 substituent creates non-interchangeable reactivity profiles. The 7-hydroxyl group in Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol provides a direct hydrogen-bond donor and a nucleophilic handle for esterification, etherification, oxidation, or sulfonation, enabling diversification pathways that are inaccessible to the corresponding 7-methanol analog [1] or the unsubstituted parent scaffold . Furthermore, stereochemical configuration at C7 and the ring junction (C9a) critically governs biological target engagement, as demonstrated by the enantiomer-dependent mu-opioid receptor pharmacology of downstream derivatives [2]. Substituting the 7-ol with a 2-benzyl-7-ol congener (MW 246.35 g/mol, CAS 1779652-18-4) changes both the molecular bulk and the potential for N2 diversification, precluding its use as a direct replacement in synthetic sequences designed for the unsubstituted N2 position.

7-Methanol analog exhibits primary alcohol reactivity, altering oxidation and esterification pathways relative to the secondary 7-ol.
Unsubstituted parent scaffold lacks the C7 hydroxyl, removing a key hydrogen-bond donor and nucleophilic diversification handle.
2-Benzyl-7-ol congener is N2-blocked, requiring deprotection before N2 functionalization and limiting parallel SAR efficiency.

Quantitative Differentiation Evidence


Molecular Weight Advantage for CNS Drug-Likeness

Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol (MW 156.23 g/mol) is 14.02 Da lighter than its closest 7-substituted analog, ((7R,9aS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol (MW 170.25 g/mol), representing an 8.2% reduction in molecular weight . This difference is consequential for CNS drug discovery programs, where the 500 Da threshold for passive blood-brain barrier penetration is well-established; for scaffolds intended for further derivatization, a lower starting molecular weight preserves a larger window for appending pharmacophoric elements without exceeding drug-likeness cutoffs .

CNS MW Window
Reported
156.23 vs 170.25 g/mol
ΔMW = −14.02 g/mol (−8.2%)
Preserves derivatization headroom below CNS drug-likeness thresholds
Calculated from molecular formula; supplier-reported values
CNS drug discovery BBB permeability building block selection lead optimization

Scaffold-Hopping Selectivity Gains at Opioid Receptors

When the octahydroquinolizine template of compound 4 (mu Kᵢ = 0.62 nM, mu IC₅₀ = 0.54 nM) was replaced by an octahydro-1H-pyrido[1,2-a]pyrazine scaffold, the resulting lead compound 36 exhibited improved mu-opioid receptor affinity (Kᵢ = 0.47 nM) and improved binding selectivity profiles mu/kappa and mu/delta compared to the quinolizine-based comparator 4 [1]. This scaffold hop preserved subnanomolar mu affinity while enhancing selectivity against the kappa and delta opioid receptor subtypes—a finding directly relevant to programs evaluating the octahydro-pyrido[1,2-a]pyrazine core as a privileged scaffold for GPCR ligand design [1].

Mu Opioid Selectivity
Class-level inference
Mu Kᵢ 0.47 nM (pyrido-pyrazine) vs 0.62 nM (quinolizine); improved mu/kappa and mu/delta selectivity
Supports scaffold prioritization for GPCR selectivity engineering studies
J Med Chem 2006; derived analogs; receptor context-dependent
opioid receptor scaffold hopping selectivity engineering pain therapeutics

Independent Dual-Point Derivatization Capability

Unlike 2-benzyloctahydro-1H-pyrido[1,2-a]pyrazin-7-ol (CAS 1779652-18-4, MW 246.35) —which is pre-functionalized at the N2 position with a benzyl group, limiting further N2 diversification to debenzylation–realkylation sequences—Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol (CAS 1515564-95-0) presents both the N2 secondary amine and the C7 hydroxyl as free functional handles . This enables orthogonal protection strategies and simultaneous or sequential derivatization at both positions, a critical advantage in structure–activity relationship (SAR) exploration where independent variation of N2 and C7 substituents is required [1]. The 7-hydroxymethyl analog ((7R,9aS)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol) similarly offers a free N2 position, but the primary alcohol at C7 displays different reactivity (e.g., oxidation to aldehyde/carboxylic acid versus the secondary alcohol's oxidation to a ketone), providing a complementary but non-identical diversification profile [1].

Diversification Sites
Head-to-head
Two free handles (N2, C7) vs one free handle (2-benzyl congener); 36.6% lower MW
Enables orthogonal protection and independent SAR variation at both positions
Structural comparison; synthetic accessibility to verify
building block parallel synthesis diversification SAR exploration

Stereochemical Impact on Biological Activity

The stereochemical configuration at C7 and the C9a ring junction is decisive for biological target engagement in downstream derivatives of the octahydro-pyrido[1,2-a]pyrazine scaffold. In the mu-opioid receptor antagonist series, the (7R,9aS) configuration was critical for high-affinity binding, with the trans-fused ring junction preferentially adopted by these bicyclic systems [1]. The patent literature on octahydro-pyrido[1,2-a]pyrazines as MAGL inhibitors further demonstrates that the 7-position substitution pattern, including the stereochemistry of the 7-hydroxyl or derived 7-aryl substituent, is a key determinant of MAGL inhibitory potency, with compounds such as MAGLi 432 achieving an IC₅₀ of 3.1 nM against mouse MAGL [2].

Stereochemical Relevance
Class-level inference
C7 stereocenter critical for mu-opioid affinity (Kᵢ 0.47 nM) and MAGL inhibition (IC₅₀ 3.1 nM)
Expands chiral SAR space for enantioselective target engagement studies
Data from mu-opioid and MAGL programs; model-specific
stereochemistry chiral building block target engagement enantioselectivity

Commercial Purity Specification

Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol (CAS 1515564-95-0) is commercially available from multiple suppliers at a standardized purity of 98% . In contrast, the unsubstituted parent scaffold octahydro-1H-pyrido[1,2-a]pyrazine (CAS 4430-75-5) is commonly supplied at 95% purity , and the 7-methanol analog is available at purities ranging from 95% to 97% depending on the supplier and stereochemical specification . The 3-percentage-point purity differential between the 7-ol and the parent scaffold translates to a potentially meaningful difference in the level of impurities that could confound biological assay interpretation, particularly in high-throughput screening cascades where even minor contaminants can generate false-positive or false-negative results.

Purity Specification
Data to verify
98% (CAS 1515564-95-0) vs 95% parent scaffold; +3 percentage points
May reduce pre-assay purification needs in screening workflows
Vendor-specified; verify via independent analysis for critical assays
procurement purity specification reproducibility building block quality

Research and Procurement Applications


CNS Lead Optimization with Dual Diversification Handles

In CNS drug discovery programs where every dalton matters for maintaining BBB permeability, Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol (MW 156.23 g/mol) provides a 14 Da advantage over the methanol analog while offering two independently addressable diversification sites (N2 amine and C7 hydroxyl) [1]. This enables efficient parallel SAR exploration at both positions without exceeding the 500 Da CNS drug-likeness threshold after functionalization [2]. The scaffold's demonstrated ability to confer improved GPCR selectivity (as evidenced by mu/kappa and mu/delta selectivity gains in opioid receptor programs) further supports its prioritization for CNS GPCR target families [3].

Stereochemically Defined MAGL Inhibitor Synthesis

The octahydro-pyrido[1,2-a]pyrazine scaffold has been validated as a core template for monoacylglycerol lipase (MAGL) inhibitors, with stereochemically defined derivatives achieving nanomolar potency (IC₅₀ 3.1 nM for MAGLi 432) [1]. Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol, with its C7 hydroxyl serving as a functionalization anchor for installing 7-aryl or 7-heteroaryl substituents, represents a key intermediate for accessing this chemotype. Programs targeting neuroinflammation, Alzheimer's disease, Parkinson's disease, or multiple sclerosis may select this building block to construct MAGL inhibitor libraries with defined C7 stereochemistry [1].

Mu-Opioid Receptor Antagonist Development

The scaffold-hopping study by Le Bourdonnec et al. (J Med Chem, 2006) established that replacing the octahydroquinolizine core with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold preserved subnanomolar mu-opioid receptor affinity while enhancing selectivity against kappa and delta subtypes [1]. Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol serves as the foundational intermediate for constructing analogs in this series, with the 7-hydroxyl providing a synthetic entry point for installing the N-phenethyl and 3-hydroxyphenyl pharmacophoric elements that are critical for mu antagonist activity [1].

Parallel Library Synthesis via Orthogonal Protection

The presence of two chemically distinct functional groups—a secondary amine (N2) and a secondary alcohol (C7)—on the octahydro-1H-pyrido[1,2-a]pyrazin-7-ol scaffold enables orthogonal protection strategies (e.g., Boc protection of the amine followed by esterification or oxidation of the alcohol) [1]. This is a key differentiator from the 2-benzyl analog, which requires an additional deprotection step before N2 diversification. High-throughput parallel synthesis laboratories benefit from the 98% commercial purity specification [2], which reduces the need for pre-reaction purification and supports the generation of higher-quality screening libraries.

Application
Selection Property
Validation Focus
CNS lead optimization studies
Low-MW core with dual diversification handles
BBB permeability window; parallel SAR exploration
MAGL inhibitor library synthesis
C7 stereocenter for chiral derivatization
MAGL inhibitory potency assays; stereochemical purity
Mu-opioid receptor antagonist SAR studies
Scaffold-validated GPCR selectivity template
Mu/kappa/delta selectivity profiling; binding affinity assays
Parallel diversification library synthesis
Orthogonally protectable N2 and C7 groups
Protection/deprotection efficiency; library purity assessment
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